3-Ethyl-3,4,6,7,12,12B-hexahydro-1H-indolo(2,3-A)quinolizin-2-one
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Overview
Description
3-Ethyl-3,4,6,7,12,12B-hexahydro-1H-indolo(2,3-A)quinolizin-2-one is a complex heterocyclic compound with the molecular formula C17H20N2O. This compound is part of the indoloquinolizine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,4,6,7,12,12B-hexahydro-1H-indolo(2,3-A)quinolizin-2-one typically involves multi-step processes. One common method includes the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization reactions . The use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are also prevalent in the synthesis of indoloquinolizine derivatives .
Industrial Production Methods
the use of microwave irradiation and nanoparticle catalysts, such as copper-doped CdS or cerium (IV) oxide nanoparticles, has been proposed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,4,6,7,12,12B-hexahydro-1H-indolo(2,3-A)quinolizin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting agents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3-Ethyl-3,4,6,7,12,12B-hexahydro-1H-indolo(2,3-A)quinolizin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Ethyl-3,4,6,7,12,12B-hexahydro-1H-indolo(2,3-A)quinolizin-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indoloquinolizine derivatives, such as:
Indolo[2,3-b]quinoxalines: Known for their antiviral and antitumor activities.
Indolo[2,3-a]quinolizin-5-ium: Studied for its potential use in optoelectronic devices.
Uniqueness
What sets 3-Ethyl-3,4,6,7,12,12B-hexahydro-1H-indolo(2,3-A)quinolizin-2-one apart is its unique structural features and the specific biological activities it exhibits.
Properties
CAS No. |
4925-51-3 |
---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
3-ethyl-3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C17H20N2O/c1-2-11-10-19-8-7-13-12-5-3-4-6-14(12)18-17(13)15(19)9-16(11)20/h3-6,11,15,18H,2,7-10H2,1H3 |
InChI Key |
HIBBYIKNXPWWOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34 |
Origin of Product |
United States |
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